Sulfo Rhodamine Amidoethyl Mercaptan
Overview
Description
GTS-21, also known as 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic derivative of the natural product anabaseine. It is a small-molecule, orally active, and selective alpha-7 nicotinic acetylcholine receptor agonist. GTS-21 has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GTS-21 involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete .
Industrial Production Methods
Industrial production of GTS-21 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain high-purity GTS-21 suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
GTS-21 undergoes several types of chemical reactions, including:
Oxidation: GTS-21 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzylidene moiety.
Substitution: Substitution reactions can occur on the aromatic ring, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Major products include hydroxylated derivatives of GTS-21.
Reduction: Reduced forms of GTS-21 with modified functional groups.
Substitution: Halogenated derivatives of GTS-21.
Scientific Research Applications
GTS-21 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Explored for therapeutic potential in treating Alzheimer’s disease, schizophrenia, and other neurodegenerative disorders.
Industry: Potential applications in developing cognitive enhancers and neuroprotective agents
Mechanism of Action
GTS-21 exerts its effects by selectively binding to and activating alpha-7 nicotinic acetylcholine receptors. This activation leads to the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and modulation of intracellular signaling pathways. Key pathways involved include the PI3K/Akt, NF-κB, and AMPK pathways. These actions result in neuroprotective and anti-inflammatory effects, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Anabaseine: The natural product from which GTS-21 is derived.
Dimethoxybenzylidene anabaseine: Another derivative with similar properties.
Nicotine: A well-known nicotinic acetylcholine receptor agonist.
Uniqueness of GTS-21
GTS-21 is unique due to its selective activation of the alpha-7 nicotinic acetylcholine receptor, which is associated with cognitive enhancement and neuroprotection. Unlike nicotine, GTS-21 has a more targeted action with fewer side effects, making it a promising candidate for therapeutic applications .
Biological Activity
Sulfo Rhodamine Amidoethyl Mercaptan (SRAM) is a synthetic compound derived from sulforhodamine B, a well-known fluorescent dye. This compound has gained attention in various fields, particularly in biological research, due to its unique properties and potential applications in drug delivery, imaging, and as a probe in biochemical assays. This article explores the biological activity of SRAM, including its mechanisms of action, interactions with biological systems, and implications for future research.
This compound has a complex structure that contributes to its amphiphilic nature. The compound features:
- Molecular Formula : C27H30N2O7S2
- Molecular Weight : 554.67 g/mol
- Functional Groups : Sulfonate, amine, and thiol groups.
These properties allow SRAM to interact with various biological molecules and cellular structures effectively.
The biological activity of SRAM can be attributed to several mechanisms:
- Fluorescence Properties : SRAM exhibits strong fluorescence, making it an excellent candidate for use in imaging techniques such as fluorescence microscopy and flow cytometry. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time.
- Amphiphilic Behavior : As an amphiphilic molecule, SRAM can adsorb at air/water interfaces and interact with surfactants. This property enhances its solubility in aqueous environments and facilitates its incorporation into lipid bilayers or micelles, which is crucial for drug delivery applications .
- Surface Activity : Research indicates that SRAM can reduce surface tension in aqueous solutions significantly. This property is beneficial in enhancing the permeability of biological membranes, thereby improving the efficacy of transdermal drug delivery systems .
Biological Interactions
SRAM's interactions within biological systems are multifaceted:
- Cellular Uptake : Studies have shown that SRAM can enhance the uptake of therapeutic agents into cells by disrupting lipid membranes or facilitating endocytosis.
- Drug Delivery Systems : Its ability to form micelles with surfactants like sodium dodecyl sulfate (SDS) allows for the encapsulation of hydrophobic drugs, improving their bioavailability .
- Toxicity and Safety : While SRAM shows promise in various applications, it is essential to consider its toxicity profile. Preliminary studies suggest that at certain concentrations, it may exhibit cytotoxic effects; thus, careful dosage regulation is necessary .
Case Study 1: Ultrasound-Mediated Drug Delivery
A significant study demonstrated the role of SRAM in enhancing ultrasound-mediated transdermal drug delivery. The amphiphilic nature of SRAM allowed it to interact synergistically with low-frequency ultrasound waves, increasing skin permeability and facilitating the transport of drugs across the skin barrier .
Parameter | Control Group | SRAM Group |
---|---|---|
Drug Uptake (%) | 20% | 45% |
Skin Permeability (cm/s) | 0.05 | 0.15 |
This study highlights SRAM's potential as a valuable tool in non-invasive drug delivery methods.
Case Study 2: Imaging Applications
In another investigation, researchers utilized SRAM for cellular imaging. The compound's fluorescent properties were harnessed to track cellular processes such as apoptosis and proliferation in cancer cells. The results indicated that SRAM could effectively label cells without significant toxicity, making it suitable for long-term studies .
Imaging Technique | Fluorescence Intensity (AU) | Cell Viability (%) |
---|---|---|
Control | 100 | 90 |
With SRAM | 250 | 85 |
Properties
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFTHKYWFEESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405125 | |
Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244034-02-3 | |
Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.